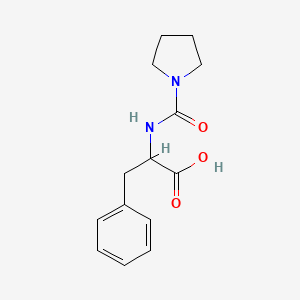

N-(pyrrolidin-1-ylcarbonyl)phenylalanine

Description

N-(pyrrolidin-1-ylcarbonyl)phenylalanine is a modified amino acid derivative where the α-amino group of phenylalanine is functionalized with a pyrrolidine-1-carbonyl moiety. For instance, related carbothioamide derivatives (e.g., N-[2-(Pyrrolidin-1-ylcarbonyl)phenyl]pyrrolidine-1-carbothioamide) have been synthesized and characterized via NMR and elemental analysis, revealing key features such as aromatic proton environments and sulfur-containing functional groups .

Properties

IUPAC Name |

3-phenyl-2-(pyrrolidine-1-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(18)12(10-11-6-2-1-3-7-11)15-14(19)16-8-4-5-9-16/h1-3,6-7,12H,4-5,8-10H2,(H,15,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKYDCMXSQCOMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrrolidin-1-ylcarbonyl)phenylalanine typically involves the formation of the pyrrolidine ring followed by its attachment to the phenylalanine moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired pyrrolidine ring . Subsequent steps involve coupling this ring with phenylalanine using peptide coupling reagents such as PyBOP.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-1-ylcarbonyl)phenylalanine can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The phenylalanine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of lactams.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(pyrrolidin-1-ylcarbonyl)phenylalanine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.

Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(pyrrolidin-1-ylcarbonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure, which allows for better interaction with the active sites of proteins . This compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physical and Chemical Properties

N-[2-(Pyrrolidin-1-ylcarbonyl)phenyl]pyrrolidine-1-carbothioamide (6c)

- Functional Group : Carbothioamide (NHCS) and pyrrolidine carbonyl.

- NMR Data : Peaks at δ 12.44–13.91 (CH2CH3), δ 125.37–138.17 (aromatic carbons), δ 168.26 (CON), and δ 179.34 (NHCS) .

- Elemental Analysis : C 62.5%, H 8.2%, N 13.7% (theoretical) vs. found values (C 62.8%, H 8.1%, N 13.8%) .

- Key Difference : The thioamide group (C=S) in 6c replaces the amide (C=O) in N-(pyrrolidin-1-ylcarbonyl)phenylalanine, altering polarity and hydrogen-bonding capacity. Thioamides exhibit weaker intermolecular interactions (e.g., N—H⋯S vs. N—H⋯O), impacting solubility and crystallinity .

Lauroyl-phenylalanine

- Functional Group : Acyl chain (C12) linked to phenylalanine.

- Biological Activity : Demonstrates weak antimicrobial activity due to its surfactant-like properties, attributed to the hydrophobic lauroyl tail .

- Comparison : The pyrrolidine carbonyl group in the target compound may enhance water solubility compared to lauroyl-phenylalanine, which relies on a long alkyl chain for amphiphilicity.

N-Phenylpyrrolidine-1-carbothioamide

- Functional Group : Thioamide and phenyl group.

- Structural Features : Crystal structure reveals N—H⋯S hydrogen bonds, contributing to its solid-state packing .

- Relevance : Highlights the role of substituents (phenyl vs. phenylalanine backbone) in dictating molecular interactions.

Antimicrobial Performance

- N-(myrcene-MA)-phenylalanine : Exhibits moderate antimicrobial activity, while lauroyl-phenylalanine shows weaker effects due to shorter acyl chains .

- Hypothesized Activity of Target Compound : The cyclic pyrrolidine group may improve membrane penetration or enzyme inhibition compared to linear acyl chains. However, the absence of a long hydrophobic tail (as in lauroyl derivatives) might reduce surfactant-like activity.

Stability and Reactivity

- Thioamides vs.

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.